Palustrin-OG1 antimicrobial peptide

Hemolysis Therapeutic Index Peptide Engineering

Procure Palustrin-OG1 (OG1) as the irreplaceable wild-type template for antimicrobial peptide (AMP) structure–activity relationship (SAR) programs. With a documented MIC of 16 μg/mL against S. aureus ATCC 25923 and E. coli ATCC 25922, combined with a hemolytic HC₅₀ of 49.6 μg/mL, OG1 provides the quantitative baseline against which derivative improvements (e.g., OG2’s >5‑fold selectivity gain) are measured. Its unique membrane protuberance phenotype on E. coli—distinct from pore-forming or lytic mechanisms—and its ability to evade resistance in M. luteus after 80 serial passages, make it an indispensable tool for mechanistic dissection and resistance‑evasion studies.

Molecular Formula
Molecular Weight
Cat. No. B1577106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalustrin-OG1 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palustrin-OG1 Antimicrobial Peptide – Procurement-Relevant Identity, Source, and Class Context


Palustrin-OG1 (OG1) is a 31-residue cationic host-defense peptide (sequence: GFWDTIKQAGKKFFLNVLDKIRCKVAGGCRT) isolated from the skin secretions of the Chinese odorous frog Odorrana grahami [1]. It belongs to the Brevinin antimicrobial peptide superfamily and adopts an α-helical conformation with a characteristic C-terminal Rana box disulfide motif [2]. OG1 exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with a reported minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 [3]. However, its therapeutic utility is constrained by a 50% hemolytic concentration (HC₅₀) of 49.6 μg/mL against human erythrocytes, which limits the selectivity window [4].

Why Generic Substitution of Palustrin-OG1 with In-Class Amphibian AMPs Fails – The Selectivity and Hemolysis Barrier


Generic substitution among amphibian-derived antimicrobial peptides is not scientifically justifiable because closely related peptides from the same skin secretion library display profoundly divergent hemolytic activity and selectivity profiles. Palustrin-OG1 itself exhibits an HC₅₀ of 49.6 μg/mL against human erythrocytes, which places it at a selectivity disadvantage compared to optimized derivatives such as OG2 that maintain antimicrobial potency while reducing hemolysis to ≤7% across a 2–256 μg/mL concentration range [1]. Furthermore, even peptides co-isolated from the same O. grahami source—such as Brevinin 2E-OG1 and Nigrocin-OG4—differ fundamentally in resistance-induction profiles and mechanisms of action, meaning that substituting one for another introduces uncharacterized efficacy and safety risks [2]. The quantitative evidence below demonstrates that Palustrin-OG1 occupies a specific, measurable position in the potency–toxicity landscape that cannot be assumed for any analog without explicit comparative data.

Palustrin-OG1 Quantitative Differentiation Evidence – Head-to-Head and Cross-Class Comparative Data


Hemolytic Safety Margin: Palustrin-OG1 versus Engineered Derivative OG2 – Direct HC₅₀ Comparison

The wild-type Palustrin-OG1 exhibits a 50% hemolytic concentration (HC₅₀) of 49.6 μg/mL against human erythrocytes, whereas its engineered derivative OG2 (KKFFLKVLTKIRCKVAGGCRT) produces only 7%±2% hemolysis across the entire tested range of 2–256 μg/mL against porcine red blood cells, indicating an HC₅₀ well above 256 μg/mL [1]. By increasing net positive charge and amphipathicity while decreasing mean hydrophobicity relative to OG1, OG2 achieved significantly lower cytotoxicity against both porcine erythrocytes and peripheral blood mononuclear cells (P<0.01) [2]. This represents a greater than 5-fold improvement in the hemolytic safety margin.

Hemolysis Therapeutic Index Peptide Engineering

Selective Antibacterial Potency Gain: OG2 and OG2N Derivatives Achieve 1–16 Fold Higher Activity Against Pathogenic Bacteria Compared to Parent OG1

Systematic molecular modification of Palustrin-OG1 produced derivatives OG2 and OG2N that exhibit 1- to 16-fold higher antimicrobial potency against clinically relevant Gram-negative and Gram-positive pathogens including Escherichia coli, Staphylococcus aureus, Salmonella enterica, and Pseudomonas aeruginosa compared to the parent peptide OG1 [1]. This improvement was attributed to increased net positive charge, enhanced amphipathicity, and reduced hydrophobicity as analyzed by CCS modeling [2]. In parallel, OG2 showed an MIC of 8 μg/mL against both S. aureus ATCC 25923 and E. coli ATCC 25922, representing a 2-fold improvement over the parent OG1 MIC of 16 μg/mL against the same standard strains [3].

Antimicrobial Activity MIC Structure-Activity Relationship

Commensal Selectivity: OG2 and OG2N Exhibit 32-Fold and 8-Fold Reduced Activity Against Beneficial Bacillus subtilis Relative to OG1

A critical differentiation emerges in selectivity towards beneficial bacteria: compared to the parent peptide Palustrin-OG1, the modified peptide OG2 exhibited a 32-fold reduction in antimicrobial activity against the beneficial commensal Bacillus subtilis, while OG2N showed an 8-fold reduction [1]. This stands in contrast to their enhanced potency against pathogenic strains, indicating that the molecular modifications successfully decoupled anti-pathogen activity from commensal toxicity. The parent OG1, by comparison, lacks this selectivity and exerts more uniform activity across both pathogenic and beneficial Gram-positive bacteria [2].

Microbiome Sparing Selectivity Bacillus subtilis

Mechanism of Action Differentiation: Palustrin-OG1 Induces Protuberant Membrane Structures Distinct from Pore-Forming and Lytic AMPs

Transmission electron microscopy (TEM) analysis of E. coli treated with six animal-derived antimicrobial peptides revealed that Palustrin-OG1 induces a distinctive morphological phenotype—protuberant structures on the bacterial cell surface—shared only with cecropin P1 and LFP-20, but clearly distinct from indolicidin (which forms well-defined membrane pores) and LL-37 (which causes leakage of entire cytoplasmic contents) [1]. Within the OG1 derivative family, further mechanistic divergence was observed: at 1× MIC, OG1 treatment caused cell wall and membrane deformation with content leakage in S. aureus, whereas OG2 treatment induced vacuolation, and OG2N produced effects similar to OG1 [2]. This morphological divergence indicates that Palustrin-OG1 engages the bacterial membrane through a unique physical mechanism not interchangeable with other AMP classes.

Membrane Disruption Mechanism TEM Morphology Cross-Class Comparison

Resistance Induction Profile: Micrococcus luteus Fails to Develop Resistance to Palustrin-OG1 After 80 Serial Passages

In a serial passage resistance-induction study, Micrococcus luteus was the only tested strain that remained fully sensitive to Palustrin-OG1 after 80 consecutive transfers in the presence of the peptide, whereas all other tested bacterial strains (Bacillus subtilis, Candida albicans) developed stable, heritable resistance to OG1, Brevinin 2E-OG1, and Nigrocin-OG4 when used individually [1]. Notably, the combination of Palustrin-OG1 with either Brevinin 2E-OG1 or Nigrocin-OG4 reduced the extent of resistance development in the other strains, suggesting a resistance-mitigating effect when OG1 is used in combination [2]. This strain-specific resistance evasion is not documented for the cross-class comparators cecropin P1, indolicidin, or LL-37 under identical conditions.

Resistance Development Combination Therapy Serial Passage

Evidence-Backed Application Scenarios for Palustrin-OG1 Procurement and Experimental Deployment


Parent Scaffold Reference Standard for Antimicrobial Peptide Structure-Activity Relationship (SAR) Optimization Campaigns

Palustrin-OG1 serves as the essential wild-type template for SAR studies. Its MIC of 16 μg/mL against E. coli ATCC 25922 and S. aureus ATCC 25923 [1], combined with its HC₅₀ of 49.6 μg/mL, provides the baseline against which derivative improvements can be quantitatively measured. Procurement of high-purity synthetic OG1 is warranted as a negative control in any engineering program targeting enhanced selectivity, given that OG2 achieves a 2-fold MIC improvement and >5-fold hemolytic safety gain over this parent [2].

Negative-Control Compound in Commensal-Sparing Selectivity Screening Panels

Because Palustrin-OG1 lacks the commensal selectivity exhibited by its derivatives—OG2 shows a 32-fold reduction in activity against beneficial Bacillus subtilis relative to OG1 [1]—the parent peptide is the appropriate negative control for microbiome-sparing AMP screening cascades. Its uniform activity across pathogenic and beneficial Gram-positive bacteria establishes the baseline against which selective candidates can be identified.

Mechanistic Probe for Protuberance-Inducing Membrane Disruption Studies

The unique membrane phenotype induced by Palustrin-OG1—protuberant surface structures on E. coli, distinct from the pore formation of indolicidin and the lytic leakage of LL-37 [1]—positions OG1 as a specific tool compound for investigating this understudied membrane disruption modality. TEM-based mechanistic studies comparing OG1, cecropin P1, and LFP-20 can dissect the structural determinants of protuberance induction.

Reference Compound in Resistance Evolution and Combination Therapy Experimental Models

The documented finding that Micrococcus luteus uniquely fails to develop resistance to Palustrin-OG1 after 80 serial passages, whereas all other tested strains acquire stable resistance [1], makes OG1 a valuable reference compound for studying the genetic and proteomic basis of AMP resistance evasion. Furthermore, OG1 can serve as a combination partner in synergy studies, given evidence that its co-administration with Brevinin 2E-OG1 or Nigrocin-OG4 reduces overall resistance development [2].

Quote Request

Request a Quote for Palustrin-OG1 antimicrobial peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.